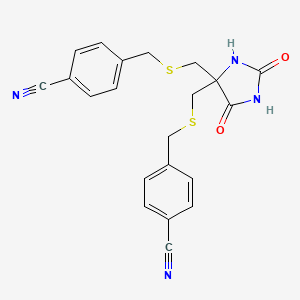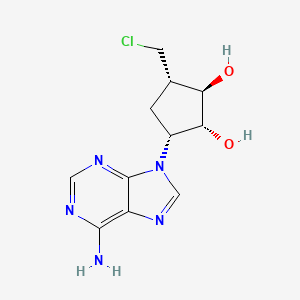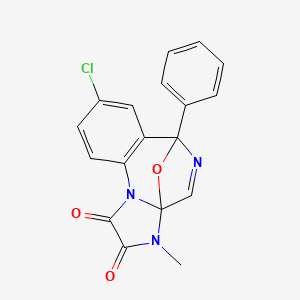
6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl-: is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an epoxy group, an imidazo ring, and a benzodiazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl- typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the condensation of an ortho-phenylenediamine derivative with a suitable carboxylic acid or ester.
Introduction of the Imidazo Ring: The imidazo ring is introduced via a cyclization reaction, often involving the use of a strong base such as sodium hydride or potassium tert-butoxide.
Epoxidation: The epoxy group is introduced through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid.
Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the imidazo ring.
Reduction: Reduction reactions can occur at the epoxy group, converting it to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation can yield hydroxylated derivatives.
Reduction: Reduction can yield diol derivatives.
Substitution: Substitution can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids. It is often used in binding studies and as a probe for understanding molecular interactions.
Medicine
In medicine, this compound is of interest due to its potential pharmacological activities. It is studied for its potential use as an anxiolytic, sedative, and anticonvulsant agent.
Industry
In industry, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar pharmacological activities.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
What sets 6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl- apart is its unique structure, which includes an epoxy group and an imidazo ring. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
62167-11-7 |
|---|---|
Formule moléculaire |
C18H12ClN3O3 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
9-chloro-2-methyl-12-phenyl-15-oxa-2,5,13-triazatetracyclo[10.2.1.01,5.06,11]pentadeca-6(11),7,9,13-tetraene-3,4-dione |
InChI |
InChI=1S/C18H12ClN3O3/c1-21-15(23)16(24)22-14-8-7-12(19)9-13(14)18(11-5-3-2-4-6-11)20-10-17(21,22)25-18/h2-10H,1H3 |
Clé InChI |
ARVGAFIPEMEJTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=O)N2C13C=NC(O3)(C4=C2C=CC(=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


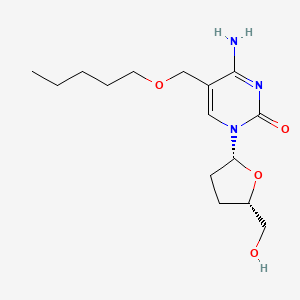
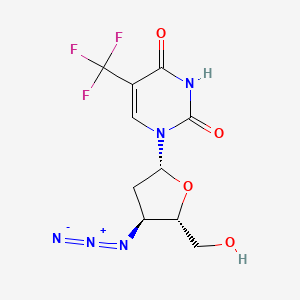

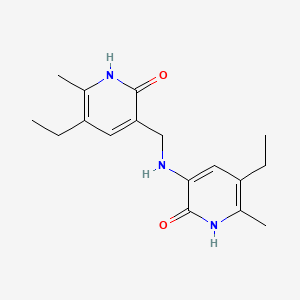

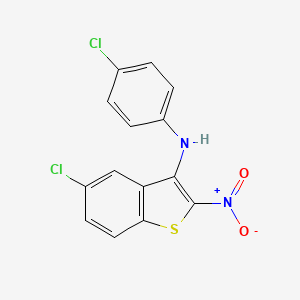
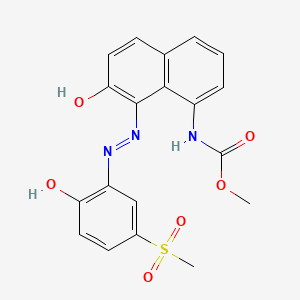



![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
